molecular formula C14H11N3O2S B11637649 3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]-8-methylquinolin-2(1H)-one

3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]-8-methylquinolin-2(1H)-one

Cat. No.: B11637649
M. Wt: 285.32 g/mol
InChI Key: NNMCOUDKVWNKEN-RMKNXTFCSA-N
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Description

(5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a sulfur-containing imidazolidinone ring, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the imidazolidinone ring. Key steps include:

    Formation of the Quinoline Derivative: This step involves the reaction of 2-amino-8-methylquinoline with appropriate reagents to introduce the hydroxyl group at the 3-position.

    Formation of the Imidazolidinone Ring: The quinoline derivative is then reacted with thiourea and formaldehyde under acidic conditions to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The sulfur atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of saturated imidazolidinone derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

(5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the imidazolidinone ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.

    Imidazolidinone Derivatives: Compounds like imidacloprid, which contain the imidazolidinone ring.

Uniqueness

(5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a quinoline moiety and an imidazolidinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]-8-methylquinolin-2-one

InChI

InChI=1S/C14H11N3O2S/c1-7-3-2-4-8-5-9(12(18)16-11(7)8)6-10-13(19)17-14(20)15-10/h2-6,19H,1H3,(H2,15,17,20)/b9-6+

InChI Key

NNMCOUDKVWNKEN-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C12

Canonical SMILES

CC1=CC=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C12

Origin of Product

United States

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